molecular formula C28H20BrN3 B11547234 N-[(E)-(4-bromophenyl)methylidene]-1,3,4-triphenyl-1H-pyrazol-5-amine

N-[(E)-(4-bromophenyl)methylidene]-1,3,4-triphenyl-1H-pyrazol-5-amine

Cat. No.: B11547234
M. Wt: 478.4 g/mol
InChI Key: RRCMIFJUNQOUJB-TWKHWXDSSA-N
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Description

(E)-1-(4-BROMOPHENYL)-N-(1,3,4-TRIPHENYL-1H-PYRAZOL-5-YL)METHANIMINE is a complex organic compound characterized by the presence of a bromophenyl group and a triphenylpyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMOPHENYL)-N-(1,3,4-TRIPHENYL-1H-PYRAZOL-5-YL)METHANIMINE typically involves the condensation of 4-bromobenzaldehyde with 1,3,4-triphenyl-1H-pyrazole-5-amine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMOPHENYL)-N-(1,3,4-TRIPHENYL-1H-PYRAZOL-5-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce amines. Substitution reactions would result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMOPHENYL)-N-(1,3,4-TRIPHENYL-1H-PYRAZOL-5-YL)METHANIMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-CHLOROPHENYL)-N-(1,3,4-TRIPHENYL-1H-PYRAZOL-5-YL)METHANIMINE
  • (E)-1-(4-FLUOROPHENYL)-N-(1,3,4-TRIPHENYL-1H-PYRAZOL-5-YL)METHANIMINE
  • (E)-1-(4-METHOXYPHENYL)-N-(1,3,4-TRIPHENYL-1H-PYRAZOL-5-YL)METHANIMINE

Uniqueness

The uniqueness of (E)-1-(4-BROMOPHENYL)-N-(1,3,4-TRIPHENYL-1H-PYRAZOL-5-YL)METHANIMINE lies in the presence of the bromophenyl group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C28H20BrN3

Molecular Weight

478.4 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-N-(2,4,5-triphenylpyrazol-3-yl)methanimine

InChI

InChI=1S/C28H20BrN3/c29-24-18-16-21(17-19-24)20-30-28-26(22-10-4-1-5-11-22)27(23-12-6-2-7-13-23)31-32(28)25-14-8-3-9-15-25/h1-20H/b30-20+

InChI Key

RRCMIFJUNQOUJB-TWKHWXDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/N=C/C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=C(C=C5)Br

Origin of Product

United States

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